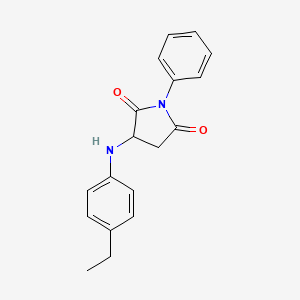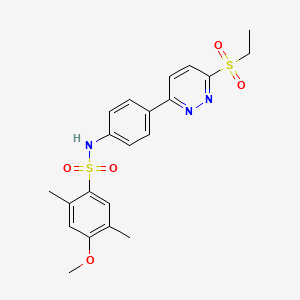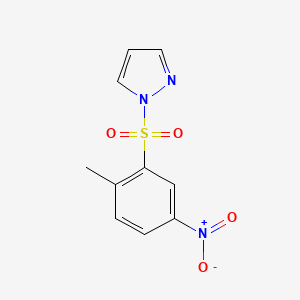
3-((4-Ethylphenyl)amino)-1-phenylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Ethylphenyl)amino)-1-phenylpyrrolidine-2,5-dione, also known as EPPD, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a pyrrolidine derivative and has been studied for its potential applications in various fields, including medicine, pharmacology, and chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
One area of research involves the synthesis of new succinimide derivatives, including compounds structurally similar to "3-((4-Ethylphenyl)amino)-1-phenylpyrrolidine-2,5-dione", and their evaluation for antimicrobial properties. A study by Cvetković et al. (2019) on "Synthesis, antimicrobial activity and quantum chemical investigation of novel succinimide derivatives" reports the successful synthesis of twelve new 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones. These compounds demonstrated promising in vitro antifungal activities against several test fungi, highlighting their potential as novel fungicides. The study also employed density functional theory (DFT) calculations to explore the structure-activity relationship (SAR), enhancing our understanding of how molecular structure influences antimicrobial efficacy (Cvetković et al., 2019).
Antioxidant Activity and Chemical Study
Research by Hakobyan et al. (2020) titled "Synthesis and Antioxidant Activity of N-Aminomethyl Derivatives of Ethosuximide and Pufemide Anticonvulsants" explores the antioxidant properties of derivatives of compounds similar to "this compound". The study focused on the aminomethylation of ethosuximide and pufemide, leading to N-aminomethyl derivatives, and assessed their antioxidant activities. The findings contribute to the broader understanding of how structural modifications can impact the biological activities of such compounds, offering insights into their potential therapeutic applications (Hakobyan et al., 2020).
Aromatase Inhibition for Cancer Therapy
Another significant area of application is in the development of aromatase inhibitors for cancer therapy. Research into analogues of aminoglutethimide, a known aromatase inhibitor, has led to the synthesis of compounds like "this compound". These studies aim to discover more effective and selective inhibitors of estrogen biosynthesis for the treatment of hormone-dependent cancers. For example, the work by Foster et al. (1985) on "Analogues of aminoglutethimide: selective inhibition of aromatase" and Daly et al. (1986) on "Synthesis and biochemical evaluation of analogues of aminoglutethimide based on phenylpyrrolidine-2,5-dione" represents foundational research in this area, highlighting the potential of such compounds in cancer therapy (Foster et al., 1985); (Daly et al., 1986).
Propiedades
IUPAC Name |
3-(4-ethylanilino)-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-2-13-8-10-14(11-9-13)19-16-12-17(21)20(18(16)22)15-6-4-3-5-7-15/h3-11,16,19H,2,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLABCPKVAUGLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-hydroxypiperidin-1-yl)methanone](/img/structure/B2391142.png)
![3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2391143.png)
![1-[4-(7-Methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2391146.png)




![1-(3-Fluoro-4-methylphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2391154.png)
![2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2391157.png)
![2-(3-tosylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2391158.png)
![N-(3-Ethoxyspiro[3.3]heptan-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2391159.png)
![Tert-butyl 2-[(2-acetamidoethyl)amino]propanoate hydrochloride](/img/structure/B2391160.png)
![1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B2391163.png)